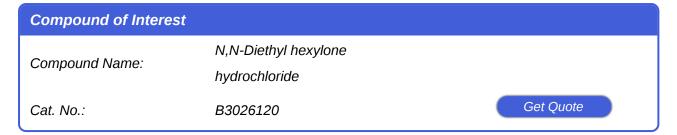


# An In-depth Technical Guide to N,N-Diethyl hexylone hydrochloride

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CAS Number: 17763-17-6

Disclaimer: This document provides a comprehensive overview of **N,N-Diethyl hexylone hydrochloride** based on available data for the compound and structurally related synthetic cathinones. Due to a lack of specific research on **N,N-Diethyl hexylone hydrochloride**, much of the pharmacological and toxicological information presented is extrapolated from studies on analogous compounds. This guide is intended for research, scientific, and drug development professionals and is not for human or veterinary use.

## Introduction

**N,N-Diethyl hexylone hydrochloride** is a synthetic cathinone, a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant.[1][2][3] Like other synthetic cathinones, it is characterized by a  $\beta$ -keto-phenethylamine backbone. The defining features of N,N-Diethyl hexylone are the hexyl chain at the alpha position and the N,N-diethyl substitution on the amino group. It is categorized as an analytical reference standard and is primarily used in forensic and research applications.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.

# **Chemical and Physical Properties**

**N,N-Diethyl hexylone hydrochloride** is a crystalline solid at room temperature.[3] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Formal Name	1-(1,3-benzodioxol-5-yl)-2- (diethylamino)-1-hexanone, monohydrochloride	[1]
CAS Number	17763-17-6	[1]
Molecular Formula	C17H25NO3 • HCl	[1]
Formula Weight	327.9 g/mol	[1]
Purity	≥98%	[1]
Solubility	DMF: 2.5 mg/ml, DMSO: 14 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 3 mg/ml	[1]
λmax	237, 285, 324 nm	[1]
SMILES	O=C(C(CCCC)N(CC)CC)C1= CC(OCO2)=C2C=C1.Cl	[1]
InChI Key	QFXGTEWBHKSOIN- UHFFFAOYSA-N	[1]

## **Synthesis**

While a specific, detailed synthesis protocol for **N,N-Diethyl hexylone hydrochloride** is not available in the peer-reviewed literature, a probable synthetic route can be inferred from the synthesis of analogous  $\beta$ -keto phenylalkylamines.[4] A plausible multi-step synthesis is outlined below.

# **Experimental Protocol: Hypothetical Synthesis**

Step 1: Friedel-Crafts Acylation of 1,3-Benzodioxole. To a solution of 1,3-benzodioxole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath and slowly add hexanoyl chloride. Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction with dilute hydrochloric acid and extract the



product with an organic solvent. Purify the resulting 1-(1,3-benzodioxol-5-yl)-1-hexanone by column chromatography.

Step 2:  $\alpha$ -Bromination. Dissolve the 1-(1,3-benzodioxol-5-yl)-1-hexanone in a suitable solvent (e.g., glacial acetic acid or diethyl ether). Slowly add a solution of bromine in the same solvent, maintaining the temperature to control the reaction rate. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and purify the crude 2-bromo-1-(1,3-benzodioxol-5-yl)-1-hexanone.

Step 3: Nucleophilic Substitution with Diethylamine. Dissolve the  $\alpha$ -brominated ketone in a suitable solvent (e.g., acetonitrile or tetrahydrofuran). Add an excess of diethylamine to the solution. Heat the reaction mixture to reflux and monitor its progress by TLC. Once the reaction is complete, cool the mixture and remove the solvent. Dissolve the residue in an organic solvent and wash with water to remove excess diethylamine and its hydrobromide salt.

Step 4: Hydrochloride Salt Formation. Dissolve the crude N,N-Diethyl hexylone free base in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same or a miscible solvent (e.g., ethereal HCl) dropwise until precipitation is complete. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield **N,N-Diethyl hexylone hydrochloride**.

# **Pharmacology**

Specific pharmacological data for **N,N-Diethyl hexylone hydrochloride** is not currently available. However, based on its structural similarity to other synthetic cathinones, its primary mechanism of action is expected to be the inhibition of monoamine transporters.[5][6][7]

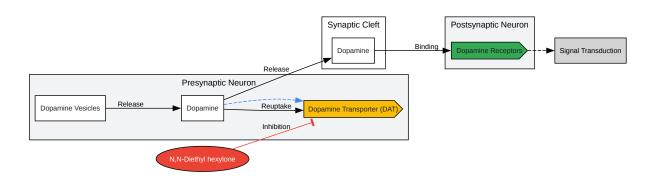
## **Mechanism of Action: Monoamine Transporter Inhibition**

Synthetic cathinones are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6][7] The N,N-diethyl substitution and the hexyl side chain are likely to influence the potency and selectivity of N,N-Diethyl hexylone at these transporters. Generally, increasing the length of the  $\alpha$ -alkyl chain in cathinone analogs can alter their affinity and potency at monoamine transporters.[8][9]

The interaction can be as a reuptake inhibitor (blocker) or as a substrate (releaser).[10] Given its structure, N,N-Diethyl hexylone is predicted to act primarily as a reuptake inhibitor at DAT



and NET, with potentially lower affinity for SERT. This would lead to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.



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Caption: Inferred mechanism of action of N,N-Diethyl hexylone at the dopamine transporter.

## **Pharmacological Data of Related Compounds**

The following table summarizes the in vitro pharmacological data for structurally similar synthetic cathinones to provide a comparative context.



Compound	DAT IC <sub>50</sub> (nM)	NET IC50 (nM)	SERT IC50 (nM)	Reference
N- Ethylhexedrone (NEH)	15.3	48.2	1024	Duart-Castells et al., 2021
Pentedrone	31.9	215	2146	Gatch et al., 2020
N- Ethylpentedrone (NEPD)	13.9	105	454	Gatch et al., 2020
Pentylone	47.9	110	148	Gatch et al., 2020
N-Ethylpentylone (NEP)	37	105	383	Gatch et al., 2020

Note: This table is for comparative purposes only. The actual values for **N,N-Diethyl hexylone hydrochloride** may differ.

## Metabolism

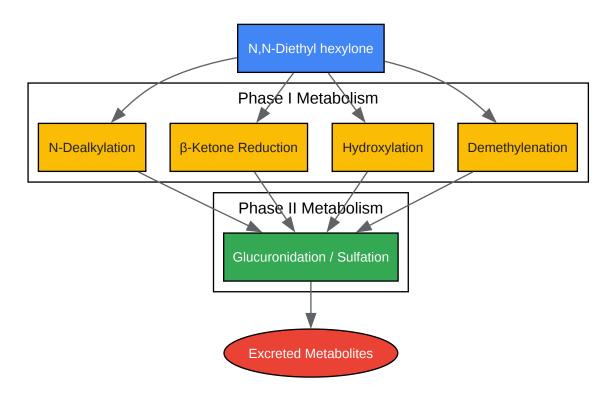
The metabolic fate of **N,N-Diethyl hexylone hydrochloride** has not been specifically studied. However, based on the known metabolic pathways of other N-alkylated synthetic cathinones, several biotransformations can be predicted.[11][12][13][14][15]

#### Predicted Metabolic Pathways:

- N-Dealkylation: Stepwise removal of the ethyl groups from the nitrogen atom to form N-ethyl hexylone and subsequently hexylone.
- β-Ketone Reduction: Reduction of the ketone group to a secondary alcohol, forming the corresponding dihydro-N,N-diethyl hexylone.
- Hydroxylation: Addition of a hydroxyl group to the hexyl chain or the aromatic ring.



- Demethylenation: Opening of the methylenedioxy ring, followed by O-methylation of the resulting catechol.
- Conjugation: Formation of glucuronide or sulfate conjugates of the phase I metabolites.



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Caption: Predicted metabolic pathways for N,N-Diethyl hexylone.

# **Analytical Methodology**

The identification and quantification of **N,N-Diethyl hexylone hydrochloride** in seized materials or biological samples would likely employ standard forensic analytical techniques.

## **Experimental Protocol: Analytical Workflow**

- 1. Sample Preparation:
- Seized Materials (Powders, Tablets): Dissolution in a suitable organic solvent (e.g., methanol or acetonitrile), followed by filtration.





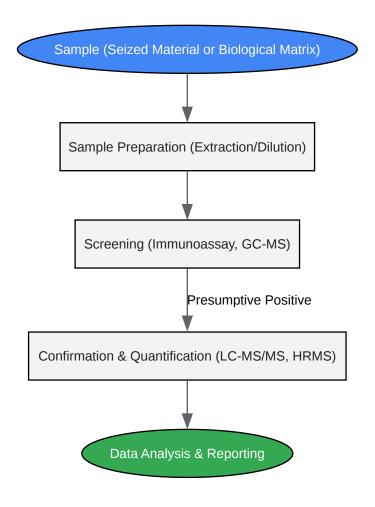


 Biological Matrices (Blood, Urine): Protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the analyte from the matrix.

#### 2. Screening:

- Immunoassay: Commercially available immunoassays for synthetic cathinones may show cross-reactivity, providing a preliminary indication.
- Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used for screening and tentative identification based on the fragmentation pattern.
- 3. Confirmation and Quantification:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard
  for the confirmation and quantification of synthetic cathinones. A validated method would
  involve chromatographic separation on a C18 column followed by detection using multiple
  reaction monitoring (MRM) to ensure specificity and sensitivity.[16]
- High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS can provide accurate mass measurements for unequivocal identification, especially for novel or uncharacterized compounds.[17]





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Caption: General analytical workflow for the identification of N,N-Diethyl hexylone.

# **Toxicology**

There are no specific toxicological studies on **N,N-Diethyl hexylone hydrochloride**. The toxic effects are inferred from case reports of intoxication with other synthetic cathinones.[18][19][20] [21][22]

#### Potential Adverse Effects:

- Cardiovascular: Tachycardia, hypertension, arrhythmias, and myocardial infarction.[20]
- Neurological: Agitation, paranoia, hallucinations, seizures, and excited delirium.
- Systemic: Hyperthermia, rhabdomyolysis, and multi-organ failure.



The toxicity of synthetic cathinones is often linked to their potent stimulation of the sympathetic nervous system due to elevated levels of dopamine and norepinephrine.

## Conclusion

**N,N-Diethyl hexylone hydrochloride** is a synthetic cathinone for which there is a significant gap in the scientific literature. While its basic chemical properties are known, its pharmacological, metabolic, and toxicological profiles have not been specifically investigated. Based on structure-activity relationships of related compounds, it is predicted to be a monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters. Further research is imperative to fully characterize the properties and potential risks associated with this compound. The information provided in this guide serves as a foundational resource for researchers and professionals in the field, highlighting the need for empirical studies to validate these extrapolations.

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